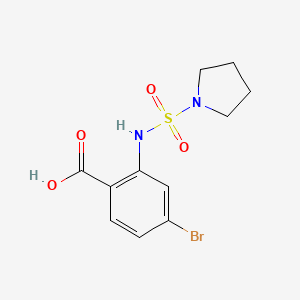
4-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid, commonly known as BPSA, is a chemical compound that has gained attention in the scientific community due to its potential uses in various research applications. BPSA is a sulfonamide derivative that belongs to the family of benzoic acids. It has a molecular formula of C12H14BrN2O4S and a molecular weight of 386.22 g/mol. In
作用机制
The mechanism of action of BPSA is not fully understood, but it is believed to act as an inhibitor of enzymes involved in various biochemical pathways. BPSA has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide. BPSA has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that catalyzes the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
BPSA has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by BPSA can lead to a decrease in the production of bicarbonate ions, which are important for maintaining acid-base balance in the body. Inhibition of acetylcholinesterase by BPSA can lead to an increase in the concentration of acetylcholine, which is a neurotransmitter involved in various physiological processes, including muscle contraction and cognitive function.
实验室实验的优点和局限性
BPSA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, BPSA also has certain limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on BPSA. One potential direction is to investigate its potential use as a therapeutic agent in the treatment of cancer, Alzheimer's disease, and inflammation. Another potential direction is to explore its use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to fully understand the mechanism of action of BPSA and its effects on various biochemical pathways.
In conclusion, BPSA is a chemical compound that has potential uses in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential uses and limitations of BPSA in scientific research.
合成方法
BPSA can be synthesized by reacting 4-bromo-2-nitrobenzoic acid with pyrrolidine and then treating the resulting compound with sulfamic acid. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of BPSA. The purity of the synthesized compound can be improved by recrystallization from ethanol.
科学研究应用
BPSA has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a reagent for the synthesis of sulfonamide derivatives, and as a ligand for the preparation of metal complexes. BPSA has also been investigated for its potential use as a therapeutic agent in the treatment of cancer, Alzheimer's disease, and inflammation.
属性
IUPAC Name |
4-bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O4S/c12-8-3-4-9(11(15)16)10(7-8)13-19(17,18)14-5-1-2-6-14/h3-4,7,13H,1-2,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUZLZAPLCVLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC2=C(C=CC(=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7559323.png)


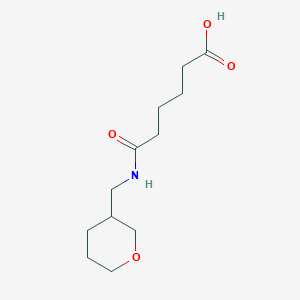
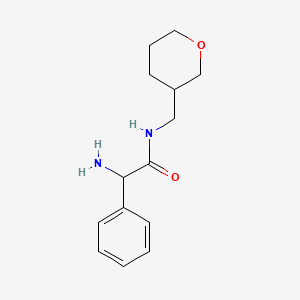
![2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7559353.png)
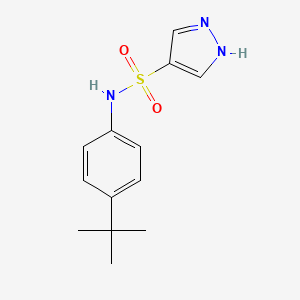

![N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)
![3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile](/img/structure/B7559384.png)
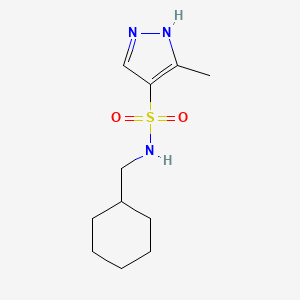
![2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559412.png)
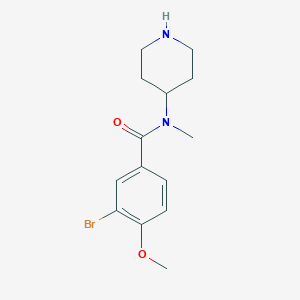
![N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7559427.png)